

JNJ-55511118: A Technical Guide to its Effects on Synaptic Plasticity

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Compound of Interest

Compound Name: JNJ-55511118

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Abstract

JNJ-55511118 is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ -8 subunit. Given the enrichment of TARP γ -8 in the hippocampus, a brain region critical for learning and memory, **JNJ-55511118** presents a valuable tool for dissecting the role of TARP γ -8-containing AMPA receptors in synaptic plasticity. This technical guide provides a comprehensive overview of the mechanism of action of **JNJ-55511118**, its effects on synaptic transmission and plasticity, and detailed experimental protocols for its use in research settings.

Introduction

AMPA receptors (AMPAARs) are the primary mediators of fast excitatory synaptic transmission in the central nervous system and are crucial for synaptic plasticity, the cellular basis of learning and memory. The functional properties of AMPARs are modulated by auxiliary subunits, such as TARPs. TARP γ -8 (encoded by the CACNG8 gene) is highly expressed in the hippocampus and is known to influence the trafficking, gating, and pharmacology of AMPARs[1].

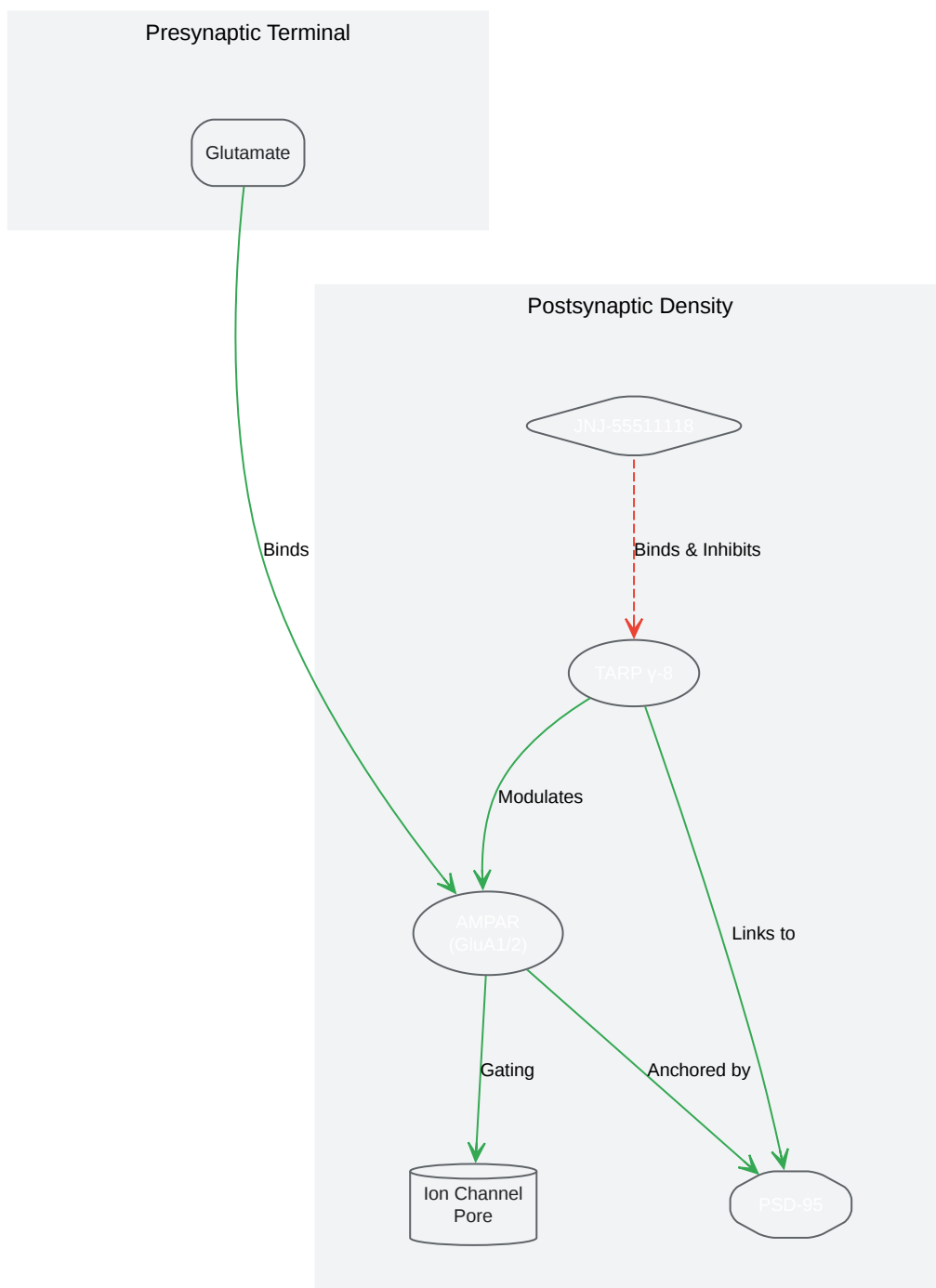
JNJ-55511118 has emerged as a selective inhibitor of AMPARs associated with TARP γ -8, demonstrating potential as a therapeutic agent for neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy[2][3]. Its selectivity for a specific

subset of AMPARs offers the potential for more targeted therapeutic intervention with fewer side effects compared to non-selective AMPAR antagonists. This guide will delve into the technical details of **JNJ-55511118**'s effects on synaptic plasticity.

Mechanism of Action

JNJ-55511118 acts as a negative allosteric modulator of AMPA receptors by binding to a site on the TARP γ -8 subunit. This binding is thought to partially disrupt the interaction between TARP γ -8 and the pore-forming GluA subunit of the AMPA receptor[3]. This disruption leads to a reduction in the potentiating effects of TARP γ -8 on AMPAR function. Specifically, **JNJ-55511118** has been shown to decrease the single-channel conductance of TARP γ -8-containing AMPARs[2].

The signaling pathway can be visualized as follows:



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Figure 1: Signaling pathway of **JNJ-55511118** action. **JNJ-55511118** binds to the TARP γ -8 subunit, disrupting its interaction with the AMPA receptor and reducing ion channel conductance.

Effects on Synaptic Transmission and Plasticity

Basal Synaptic Transmission

JNJ-55511118 has been demonstrated to inhibit basal synaptic transmission in the hippocampus. In acute hippocampal slices, application of **JNJ-55511118** reduces the slope of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region, indicating a decrease in AMPAR-mediated synaptic responses[3].

Synaptic Plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

While direct experimental studies thoroughly characterizing the effects of **JNJ-55511118** on the induction and expression of LTP and LTD are not yet available, its mechanism of action allows for strong inferences. LTP, a long-lasting enhancement in signal transmission between two neurons, is critically dependent on the function of AMPARs. The expression of LTP often involves an increase in the number and/or conductance of synaptic AMPARs.

Given that **JNJ-55511118** is a negative allosteric modulator of TARP γ -8-containing AMPARs, which are abundant in the hippocampus, it is highly likely that **JNJ-55511118** would inhibit the expression of LTP. By reducing the conductance of these receptors, the potentiating effect of LTP-inducing stimuli would be diminished. Further research is required to confirm this hypothesis and to investigate the potential effects on LTD.

Quantitative Data

The following tables summarize the quantitative data available for **JNJ-55511118**.

Table 1: In Vitro Potency of **JNJ-55511118**

Parameter	Cell Line	AMPA Subunit	TARP Subunit	Value	Reference
IC50	HEK293	GluA1/GluA2	γ-8	19 nM	Maher et al., 2016[3]

| Ki | - | - | γ-8 | 26 nM | R&D Systems[4] |

Table 2: Effects of JNJ-55511118 on AMPAR Kinetics (from Coombs et al., 2022[2])

Parameter	Receptor Composition	Control	JNJ-55511118 (1 μM)	% Change
Peak Current (pA)	GluA2 + γ-8	-135 ± 21	-68 ± 11	-49.6%
Deactivation τ (ms)	GluA2 + γ-8	1.8 ± 0.1	1.4 ± 0.1	-22.2%
Desensitization τ (ms)	GluA2 + γ-8	5.3 ± 0.3	3.9 ± 0.2	-26.4%

| Single-Channel Conductance (pS) | GluA2 + γ-8 | 21.4 ± 0.5 | 16.9 ± 0.4 | -21.0% |

Table 3: In Vivo Effects of JNJ-55511118 (from Maher et al., 2016[3])

Model	Species	Endpoint	ED50 / Effective Dose
Corneal Kindling (Seizures)	Mouse	Anticonvulsant Effect	3.7 mg/kg

| Morris Water Maze (Memory) | Rat | Mild Impairment | 10 mg/kg |

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

This protocol is adapted from Coombs et al., 2022[2].

Cell Culture and Transfection:

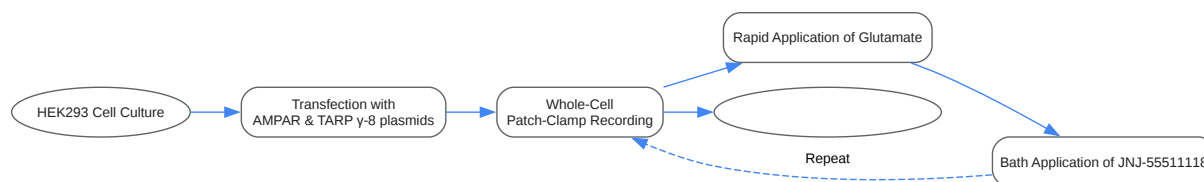
- HEK293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
- Cells are transiently transfected with plasmids encoding the desired AMPAR subunits (e.g., GluA2) and TARP γ -8 using a suitable transfection reagent.

Solutions:

- External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
- Internal Solution (in mM): 145 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 Mg-ATP, 0.5 Na₂-GTP, pH 7.2 with CsOH.
- **JNJ-55511118** Stock: Prepare a 10 mM stock solution in DMSO. Dilute to the final working concentration in the external solution on the day of the experiment.

Recording:

- Perform whole-cell patch-clamp recordings from transfected HEK293 cells.
- Hold the membrane potential at -60 mV.
- Rapidly apply glutamate (10 mM) for 1-2 ms to elicit AMPAR-mediated currents.
- Bath apply **JNJ-55511118** at the desired concentration and record the effect on the glutamate-evoked currents.



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Figure 2: Experimental workflow for in vitro patch-clamp electrophysiology.

In Vivo Electrophysiology (Field Recordings)

This protocol is based on the methodology described in Maher et al., 2016[3].

Animals:

- Adult male C57BL/6J mice or Sprague-Dawley rats.

Surgery:

- Anesthetize the animal with isoflurane.
- Place the animal in a stereotaxic frame.
- Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

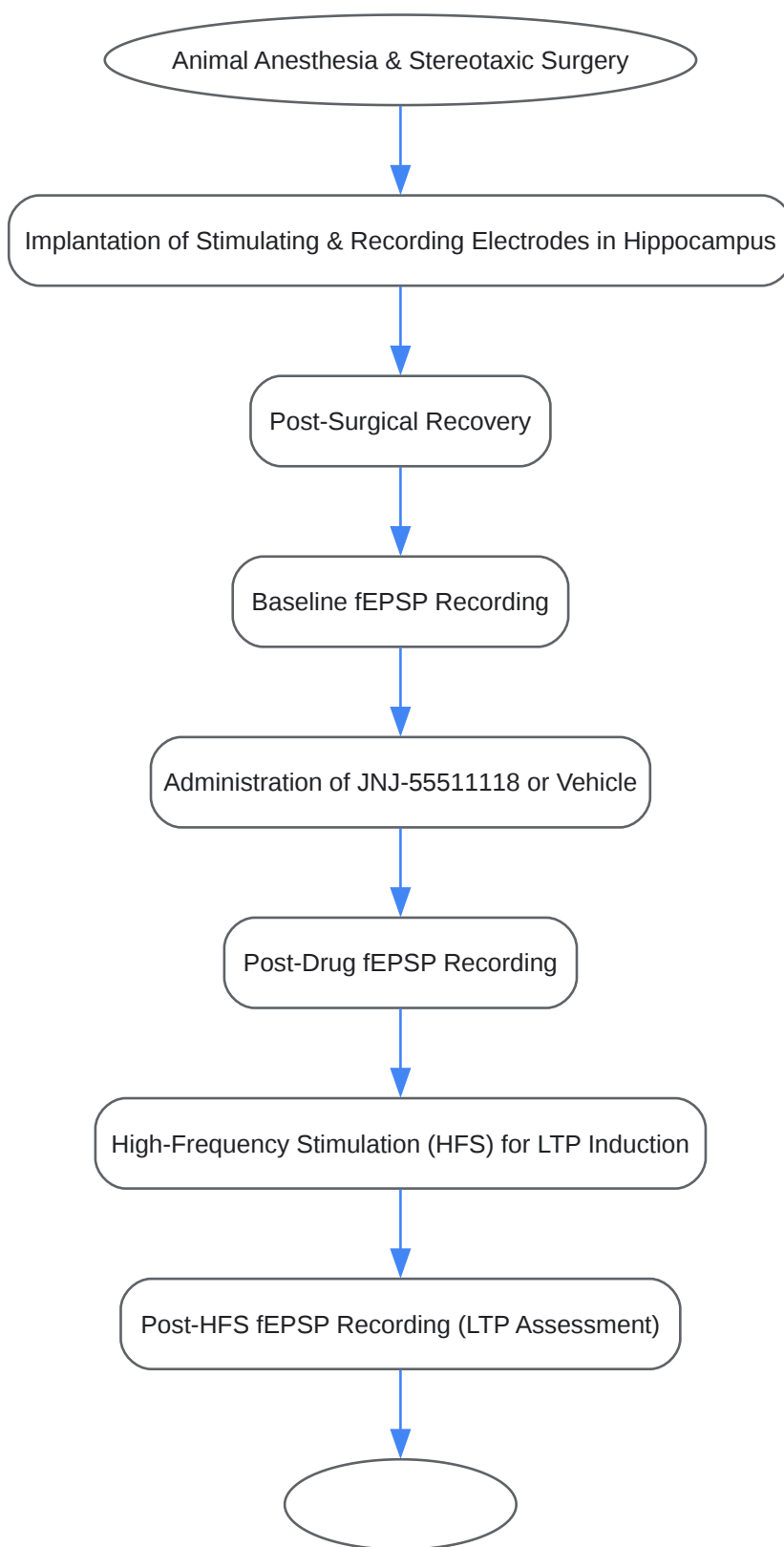
Recording:

- Allow the animal to recover from surgery.
- Record baseline fEPSPs by delivering single electrical pulses to the Schaffer collaterals.
- Administer **JNJ-55511118** orally or via intraperitoneal injection.

- Continue to record fEPSPs to determine the effect of the compound on basal synaptic transmission.

LTP Induction (Proposed Protocol):

- After establishing a stable baseline, deliver a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval) to induce LTP.
- Monitor the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
- Compare the degree of potentiation in vehicle-treated versus **JNJ-55511118**-treated animals.



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Figure 3: Experimental workflow for in vivo field recordings and LTP assessment.

Conclusion

JNJ-55511118 is a valuable pharmacological tool for investigating the role of TARP γ -8-containing AMPA receptors in synaptic function. Its selectivity allows for the targeted modulation of a specific subset of AMPA receptors, primarily located in the hippocampus. The available data strongly indicate that **JNJ-55511118** inhibits basal synaptic transmission and is likely to impair the expression of long-term potentiation. Further research is warranted to fully elucidate its effects on different forms of synaptic plasticity and to explore its therapeutic potential for a range of neurological and psychiatric disorders.

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